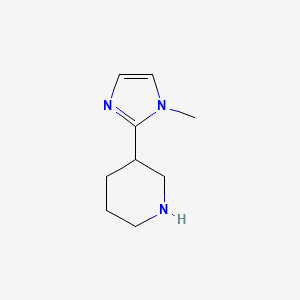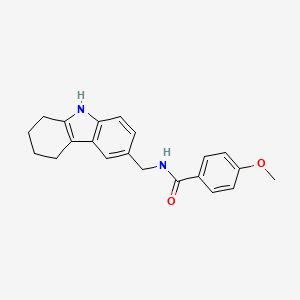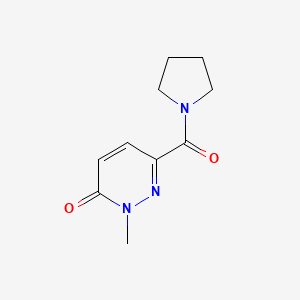![molecular formula C28H32N4O4 B2493856 N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide CAS No. 1326892-05-0](/img/structure/B2493856.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds closely related to N-[1-(3,4-dimethoxyphenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide, typically involves multi-step organic reactions starting from readily available precursors. For instance, pyrazole derivatives have been synthesized from 4-benzoyloxy-3,5-diphenyl-1H-pyrazole and 4-acetoxy-1-(2-hydroxyethyl)-3,5-diphenyl-1H-pyrazole as starting materials, showcasing the versatility of pyrazole chemistry in generating a wide range of biologically active compounds (Bruno et al., 1991). Additionally, novel synthesis methods, such as the one-step process starting from 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and flurbiprofen, highlight the innovative approaches to creating bio-functional hybrid compounds with detailed characterization using NMR, UV, and mass spectral data (Manolov et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including this compound, is characterized by their unique pyrazole core, often modified with various substituents that influence their physical, chemical, and biological properties. Advanced spectroscopic and computational methods, such as density functional theory (DFT), are utilized to optimize the molecular structure, investigate the electronic properties, and predict the stability and reactivity of these compounds (Sivakumar et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in organic synthesis. For instance, reactions involving cyclocondensation, Michael addition, and reductive alkylation have been described, leading to the formation of compounds with potential antidepressant activity and other pharmacological properties (Bailey et al., 1985). These reactions highlight the synthetic versatility of pyrazole derivatives and their potential as scaffolds for drug development.
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug design and material science. Single-crystal X-ray diffraction studies provide detailed insights into the crystal structure and molecular geometry, which are essential for understanding the compound's stability and reactivity (Kumarasinghe et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound and related compounds, such as reactivity towards different reagents, stability under various conditions, and their ability to form complexes with metals, are of significant interest. These properties are explored through experimental and theoretical methods, providing insights into their potential applications in medicinal chemistry and material science (Asegbeloyin et al., 2014).
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-18(2)20-6-8-21(9-7-20)23-17-24-28(34)31(14-15-32(24)30-23)13-12-27(33)29-19(3)22-10-11-25(35-4)26(16-22)36-5/h6-11,14-16,18-19,23-24,30H,12-13,17H2,1-5H3,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVVPDLTHOQCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NC(C)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2493775.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)benzamide](/img/structure/B2493777.png)
![2-({[3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2493781.png)


![1-[(2R,4r,6S)-2,6-dimethyloxan-4-yl]propan-1-one, cis](/img/structure/B2493788.png)
![N-(2,5-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2493789.png)
![4-[(6-Methoxypyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2493790.png)


![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2493794.png)

